Asimadoline hydrochloride

Beschreibung

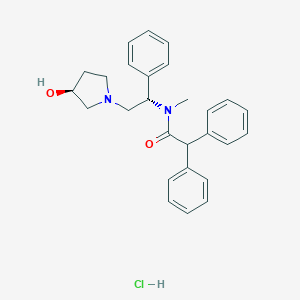

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJSLABTEURMBF-CLSOAGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171820 | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185951-07-9 | |

| Record name | Asimadoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASIMADOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asimadoline Hydrochloride: A Technical Guide to its Synthesis and Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asimadoline (B1665285) is a potent and peripherally selective kappa-opioid receptor (κ-OR) agonist that has been investigated for the treatment of various conditions, including irritable bowel syndrome (IBS) and other visceral pain-related disorders. Its peripheral selectivity is a key feature, as it minimizes the central nervous system side effects often associated with other opioids. This technical guide provides an in-depth overview of the synthesis pathway of asimadoline hydrochloride, detailing its key precursors, and relevant experimental methodologies.

This compound: Chemical Profile

| Property | Value |

| IUPAC Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide hydrochloride |

| Molecular Formula | C₂₇H₃₀N₂O₂ · HCl |

| Molecular Weight | 451.0 g/mol |

| CAS Number | 185951-07-9 |

| Structure | A diarylacetamide derivative |

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key chiral precursors, followed by their coupling and subsequent conversion to the hydrochloride salt. The core of the synthesis lies in the stereoselective formation of the diamine precursor and the subsequent acylation reaction.

A plausible synthetic route, based on available chemical literature, is outlined below.

Precursor Synthesis

Diphenylacetyl Chloride

This precursor provides the diphenylacetamide moiety of asimadoline.

Experimental Protocol:

A common method for the preparation of diphenylacetyl chloride is the reaction of diphenylacetic acid with thionyl chloride (SOCl₂)[1].

-

Reaction Setup: A round-bottom flask is charged with diphenylacetic acid and an excess of thionyl chloride.

-

Reaction Conditions: The mixture is heated under reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude diphenylacetyl chloride can be purified by vacuum distillation or recrystallization.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| Diphenylacetic acid | 1 | None (excess SOCl₂) | Reflux | Several hours | >80% |

1-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylamine

This chiral diamine is a critical precursor that establishes the stereochemistry of asimadoline. Its synthesis is a multi-step process, often starting from a readily available chiral starting material like an amino acid.

Conceptual Synthesis Strategy:

The synthesis of such chiral 1,2-diamines can be approached through various stereoselective methods[1][2][3][4]. A general strategy involves the following key transformations:

-

Starting Material: A suitable chiral precursor, such as L-phenylalanine, can be utilized to introduce the (S)-configuration at the phenylethylamine core[1].

-

Formation of the Diamine Backbone: Standard organic transformations are employed to convert the amino acid into a diamine structure.

-

Introduction of the Pyrrolidine Moiety: The (S)-3-hydroxypyrrolidine ring is introduced via nucleophilic substitution. The synthesis of optically pure (S)-3-hydroxypyrrolidine itself can be achieved through various methods, including starting from chiral pools like malic acid or glutamic acid, or through enzymatic or microbial hydroxylation of N-protected pyrrolidine[2][5][6].

Due to the proprietary nature of specific drug synthesis pathways, a detailed, publicly available experimental protocol for this exact precursor is limited. However, the principles of stereoselective synthesis of chiral diamines are well-established in the chemical literature.

Final Synthesis of this compound

The final stage of the synthesis involves the coupling of the two key precursors followed by the formation of the hydrochloride salt.

Experimental Protocol: N-Acylation

The formation of the amide bond is achieved through the N-acylation of the chiral diamine with diphenylacetyl chloride[7][8].

-

Reaction Setup: The chiral diamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a stirrer and under an inert atmosphere. A base (e.g., triethylamine, pyridine) is added to neutralize the HCl byproduct.

-

Addition of Acylating Agent: A solution of diphenylacetyl chloride in the same solvent is added dropwise to the cooled solution of the diamine and base.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control reactivity and is then allowed to warm to room temperature. The progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is dried and the solvent is evaporated. The crude asimadoline base is then purified, for example, by column chromatography.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The purified asimadoline base is dissolved in a suitable organic solvent (e.g., isopropanol (B130326), ethanol).

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) is added to the solution of the asimadoline base.

-

Crystallization and Isolation: The this compound salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 1-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylamine | Diphenylacetyl chloride | Triethylamine | Dichloromethane | 0 °C to RT |

Mechanism of Action: Kappa-Opioid Receptor Signaling

Asimadoline exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of asimadoline to the κ-OR initiates a cascade of intracellular signaling events.

Upon activation by asimadoline, the κ-OR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces calcium influx. Both of these effects decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling. Additionally, κ-OR activation can also modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in longer-term cellular responses[5][6][9][10].

Conclusion

The synthesis of this compound is a challenging yet well-defined process rooted in the principles of stereoselective organic synthesis. The preparation of the key chiral diamine precursor is the most critical aspect, requiring careful control of stereochemistry. The final acylation and salt formation are more straightforward transformations. Understanding the synthetic pathway and the underlying mechanism of action is crucial for researchers and professionals involved in the development of novel kappa-opioid receptor agonists for therapeutic applications. Further research into optimizing the synthesis and exploring the full therapeutic potential of asimadoline and related compounds remains an active area of investigation.

References

- 1. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RUA [rua.ua.es]

- 4. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurophysiological process - Kappa-type opioid receptor in transmission of nerve impulses Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Asimadoline Hydrochloride: A Technical Guide to its Mechanism of Action on Visceral Afferent Nerves

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Asimadoline (B1665285) is a potent, peripherally-acting kappa-opioid receptor (KOR) agonist with high selectivity. Its mechanism of action centers on the modulation of visceral afferent nerves, which transmit sensory information, including pain, from the gastrointestinal tract to the central nervous system. In pathological states such as Irritable Bowel Syndrome (IBS), these nerves can become hypersensitive, leading to chronic pain. Asimadoline activates KORs located on the peripheral terminals of these sensory neurons, inhibiting their excitability and reducing the transmission of nociceptive signals. This targeted, peripheral action allows for visceral analgesia with limited central nervous system side effects, making it a subject of significant interest for treating functional bowel disorders. This guide details the molecular pharmacology, core mechanism, and the experimental evidence and protocols that elucidate asimadoline's effects on visceral afferent pathways.

Introduction to Visceral Pain and Asimadoline

Visceral pain, originating from internal organs, is a primary symptom of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] A key underlying mechanism is "visceral hypersensitivity," a condition characterized by a lowered pain threshold in response to stimuli such as gut distension.[2][3] This hypersensitivity is driven by increased excitability of visceral afferent nerves, the sensory neurons that convey information from the gut to the spinal cord and brain.[4][5]

The opioid system, particularly the kappa-opioid receptor (KOR), is a critical modulator of visceral pain. KORs are expressed on the peripheral terminals of visceral afferent neurons.[4][5] Their activation generally produces an inhibitory effect on neuronal activity. Asimadoline hydrochloride is a diarylacetamide KOR agonist that has a very low distribution to the brain, primarily targeting these peripheral receptors.[6] This peripheral restriction minimizes the potential for central side effects like dysphoria or dependence, which can be associated with other opioid agonists.[7][6]

Molecular Pharmacology of Asimadoline

Asimadoline is a potent and highly selective full agonist at the kappa-opioid receptor.[4] Receptor binding and functional assays have established its high affinity for the KOR with substantially lower affinity for mu (μ) or delta (δ) opioid receptors.[4][6][8][9] This selectivity is crucial for its targeted therapeutic effect on visceral pain.

Table 1: Receptor Binding Affinity and Selectivity of Asimadoline

| Receptor Target | Species / System | Metric | Value | Selectivity Ratio (κ:μ:δ) |

|---|---|---|---|---|

| Kappa (κ) | Human Recombinant (CHO cells) | IC₅₀ | 1.2 nM[4][6][8][9] | 1 |

| Kappa (κ) | Human Recombinant (CHO cells) | Kᵢ | 0.6 nM[4] | - |

| Kappa (κ) | Guinea Pig Brain | IC₅₀ | 3-6 nM[4][6][8][9] | - |

| Mu (μ) | Human Recombinant (CHO cells) | IC₅₀ | 601 nM[4] | 501 |

| Mu (μ) | Human Recombinant (CHO cells) | Kᵢ | 216 nM[4] | - |

| Delta (δ) | Human Recombinant (CHO cells) | IC₅₀ | 597 nM[4] | 498 |

| Delta (δ) | Human Recombinant (CHO cells) | Kᵢ | 313 nM[4] | - |

Core Mechanism of Action on Visceral Afferent Nerves

The primary analgesic effect of asimadoline stems from its action on KORs located on the peripheral terminals of extrinsic visceral afferent neurons.[4][5] In conditions of visceral hypersensitivity, KOR expression on these nerve terminals can be upregulated, potentially increasing the analgesic potency of asimadoline.[4][5]

Signaling Pathway Activation of the KOR, a Gi/o protein-coupled receptor, by asimadoline initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability. This is achieved through several mechanisms:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces calcium influx, which is essential for the release of pronociceptive neurotransmitters like Substance P and Calcitonin Gene-Related Peptide (CGRP).[4]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to potassium efflux, causing hyperpolarization of the neuronal membrane and making it more difficult to generate an action potential.

-

Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP), further contributing to a reduction in neuronal activity.

The net effect is a dampening of the sensory signal transmission from the gut to the central nervous system.[4]

References

- 1. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of asimadoline, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Asimadoline Hydrochloride: A Comprehensive Technical Guide to Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asimadoline (B1665285) hydrochloride is a potent and selective kappa-opioid receptor agonist that has been investigated for various therapeutic indications, including irritable bowel syndrome (IBS). A thorough understanding of its pharmacokinetic profile and metabolic fate in preclinical animal models is crucial for the design and interpretation of non-clinical safety studies and for predicting its behavior in humans. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of asimadoline in commonly used animal models—namely rats, dogs, and monkeys—based on available scientific literature.

Pharmacokinetics in Animal Models

Asimadoline exhibits rapid absorption and extensive first-pass metabolism following oral administration in animal models. The subsequent sections and tables summarize the key pharmacokinetic parameters of asimadoline in rats, dogs, and monkeys.

Data Presentation: Pharmacokinetic Parameters of Asimadoline

The following tables provide a comparative summary of the available quantitative pharmacokinetic data for asimadoline in different animal species.

Table 1: Oral Administration of Asimadoline Hydrochloride

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | Not Specified | Not Specified | Not Specified |

| Tmax (h) | ~0.25 - 1[1] | ~0.25 - 1[1] | ~0.25 - 1[1] |

| Bioavailability (%) | 14[2] | 20[2] | 6[2] |

| Absorption Rate | 80%[2] | >90%[2] | >90%[2] |

| Plasma Protein Binding (%) | 95-97[2] | 95-97[2] | 95-97[2] |

| Elimination Half-life (h) | < 1[2] | < 1[2] | < 1[2] |

Table 2: Intravenous Administration of this compound

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | Not Specified | Not Specified | Not Specified |

| Elimination Half-life (h) | < 1[2] | < 1[2] | < 1[2] |

Metabolism of Asimadoline

The metabolism of asimadoline is rapid and qualitatively similar across the studied animal species and humans.[2] The primary metabolic pathway is glucuronidation, a phase II metabolic reaction.

Metabolic Pathways

-

Phase I Metabolism: Asimadoline undergoes Phase I metabolism to a lesser extent, which involves at least 10 different metabolites. These reactions primarily consist of aromatic hydroxylation and oxidative opening of the 3-hydroxypyrrolidine ring.[2] The cytochrome P450 (CYP) enzymes involved in the formation of these Phase I metabolites include CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2]

-

Phase II Metabolism: The major metabolic pathway for asimadoline is direct glucuronidation. The primary metabolite found in the plasma and bile of both rats and dogs is the glucuronide of the parent asimadoline molecule.[2]

Excretion

The excretion of asimadoline and its metabolites occurs primarily through the feces.[2]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of asimadoline in animal models are not extensively detailed in single publications. However, based on standard practices for such studies, the following methodologies can be inferred and are provided as a general guide.

Pharmacokinetic Study Design (General Protocol)

A typical experimental workflow for determining the pharmacokinetic profile of asimadoline would involve the following steps:

-

Animals: Male and/or female rats, beagle dogs, or cynomolgus monkeys are used. Animals are typically acclimated to the laboratory conditions before the study.

-

Housing: Animals are housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing:

-

Oral (PO): this compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose) and administered via oral gavage.

-

Intravenous (IV): A sterile solution of this compound is administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen (e.g., at -80°C) until analysis.

-

Sample Analysis: Plasma concentrations of asimadoline are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolism Study Design (General Protocol)

-

Radiolabeled Compound: To facilitate the detection and identification of metabolites, a radiolabeled form of asimadoline (e.g., with 14C) is often used.

-

Sample Collection: Urine, feces, and in some cases, bile are collected over a specified period post-dose.

-

Sample Processing:

-

Urine: May be directly analyzed or subjected to extraction and concentration.

-

Feces: Homogenized and extracted with appropriate solvents to isolate the drug and its metabolites.

-

Bile: Can be directly analyzed or diluted prior to analysis.

-

-

Metabolite Profiling and Identification: Samples are analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites. High-resolution mass spectrometry and NMR spectroscopy can be used for the structural elucidation of the identified metabolites.

Analytical Method: LC-MS/MS for Quantification (General Protocol)

-

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common and effective technique. This is followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then often evaporated and reconstituted in a mobile phase-compatible solution.

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., a C18 column) is typically used to separate asimadoline from endogenous plasma components and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for asimadoline and an internal standard are monitored.

Signaling Pathways

Asimadoline exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). The binding of asimadoline to the KOR initiates a cascade of intracellular signaling events.

G-Protein Dependent Signaling

The canonical signaling pathway for the KOR involves its coupling to inhibitory G-proteins of the Gi/o family.

Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits.

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

The Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, which typically leads to neuronal hyperpolarization and reduced neurotransmitter release.[3] The Gβγ subunit can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[4]

β-Arrestin Dependent Signaling

In addition to G-protein signaling, agonist-bound KOR can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that is independent of G-proteins. This can also involve the activation of MAPK pathways.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid oral absorption, extensive first-pass metabolism primarily through glucuronidation, and a short elimination half-life in preclinical animal models. The metabolism is qualitatively similar across species, with the glucuronide of asimadoline being the major metabolite. A comprehensive understanding of these pharmacokinetic and metabolic characteristics, along with the underlying signaling pathways, is essential for the continued development and evaluation of asimadoline and other kappa-opioid receptor agonists. Further research providing more detailed quantitative pharmacokinetic data and specific analytical methodologies would be beneficial for the scientific community.

References

- 1. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Asimadoline hydrochloride kappa-opioid receptor binding affinity and selectivity

An In-depth Technical Guide on the Kappa-Opioid Receptor Binding Affinity and Selectivity of Asimadoline (B1665285) Hydrochloride

Introduction

Asimadoline hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist belonging to the diarylacetamide class of compounds.[1] Initially investigated for the treatment of chronic pain, its peripherally restricted action has made it a candidate for visceral pain conditions such as irritable bowel syndrome (IBS).[2] Asimadoline's pharmacological profile is characterized by its high affinity for the KOR with significantly lower affinity for the mu (μ) and delta (δ) opioid receptors, minimizing the central nervous system side effects associated with traditional opioids.[3] This guide provides a detailed overview of the binding characteristics, functional activity, and underlying experimental methodologies used to characterize asimadoline's interaction with the kappa-opioid receptor.

Data Presentation: Binding Affinity and Selectivity

The binding affinity of asimadoline has been quantified using radioligand binding assays, typically employing membranes from cells expressing recombinant human opioid receptors or from animal brain tissue. The key parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which is calculated from the IC50.

Table 1: Asimadoline Binding Affinity at Human Recombinant Opioid Receptors

| Receptor Subtype | Radioligand Assay IC50 (nM) | Radioligand Assay Ki (nM) | Selectivity Ratio (KOR Ki vs. MOR/DOR Ki) |

| Kappa (κ) | 1.2[3][4] | 0.6[3] | - |

| Mu (μ) | 601[3] | 216[3] | ~360-fold |

| Delta (δ) | 597[3] | 313[3] | ~522-fold |

Table 2: Asimadoline Binding Affinity in Preclinical Species

| Species / Tissue | Receptor Subtype | Radioligand Assay IC50 (nM) |

| Guinea Pig (Brain) | Kappa (κ) | 3 - 6[3] |

Data Presentation: Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. Asimadoline has been confirmed as a potent, full agonist at the kappa-opioid receptor.[3]

Table 3: Functional Activity of Asimadoline

| Assay Type | Preparation | Parameter | Value (nM) |

| Isolated Tissue Assay | Rabbit Vas Deferens | IC50 | 54.5[5] |

| G Protein Activation | HEK293 cells (hKOR) | EC50 (cAMP inhibition) | 0.22* |

| G Protein Activation | CHO-hKOR cells | [³⁵S]GTPγS Binding | Assay Dependent |

*Value for a similar peptidomimetic KOR partial agonist, provided for context on assay sensitivity.[2]

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (asimadoline) for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the same receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human kappa, mu, or delta opioid receptors.[3] Alternatively, brain tissue from preclinical species like guinea pigs can be used.[3] The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[6][7]

-

Assay Incubation: The prepared membranes are incubated in a multi-well plate. Each well contains the membranes, a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound, asimadoline.[3][6]

-

Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[7]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[7]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of asimadoline. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[³⁵S]GTPγS Binding Assay (Functional G-Protein Activation)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. Since KORs are coupled to inhibitory G-proteins (Gi/o), agonist binding facilitates the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.[8][9]

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the kappa-opioid receptor.[9]

-

Assay Incubation: The membranes are incubated with GDP, varying concentrations of asimadoline, and a constant concentration of [³⁵S]GTPγS.[9]

-

Filtration: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[9]

-

Quantification: The radioactivity on the filters, which corresponds to the amount of activated G-protein, is measured by liquid scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of asimadoline to generate a concentration-response curve, from which parameters like EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined.

Mandatory Visualization

Caption: Workflow for a competitive radioligand binding assay.

Caption: Canonical signaling pathway of the kappa-opioid receptor.

Mechanism of Action

Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[3] The binding of an agonist like asimadoline initiates a conformational change in the receptor, leading to the activation of the associated G-protein. The G-protein then dissociates into its Gαi and Gβγ subunits, which mediate downstream effects. These include:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[3][8]

The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the analgesic and other pharmacological effects of KOR agonists.[3]

References

- 1. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of Asimadoline hydrochloride

An In-depth Technical Guide to the Discovery and Development of Asimadoline (B1665285) Hydrochloride

Introduction

Asimadoline hydrochloride (formerly EMD-61753) is a peripherally selective kappa-opioid receptor (KOR) agonist belonging to the diaryl acetamide (B32628) class of small molecules.[1][2] Initially investigated for the treatment of peripheral pain, its development was later focused on visceral pain and motility disorders, particularly diarrhea-predominant irritable bowel syndrome (D-IBS).[3][4] Its mechanism of action, centered on peripheral KOR activation, offered a promising therapeutic approach to managing IBS symptoms without the central nervous system side effects associated with other opioids.[5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of Asimadoline.

Discovery and Development History

Asimadoline was originally discovered by Merck KGaA of Darmstadt, Germany.[3][4] The initial therapeutic target was peripheral pain, such as that associated with arthritis.[4] Subsequently, the rights to the compound were acquired by Tioga Pharmaceuticals, which spearheaded its development for functional gastrointestinal disorders.[2]

The development for IBS progressed through significant clinical milestones, including a large Phase IIb trial that showed promising efficacy in D-IBS patients with moderate to severe pain.[6][7] This led to the initiation of a Phase III clinical program under a Special Protocol Assessment (SPA) with the U.S. Food and Drug Administration (FDA), and the compound was granted Fast Track designation for D-IBS.[7][8][9] However, despite these advancements, the development of Asimadoline for IBS was ultimately discontinued, and the results of the Phase III trials have not been published.[2][10] The compound has since been investigated for other indications, including pruritus and vasomotor symptoms.[2]

Mechanism of Action

Asimadoline is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][11] Its therapeutic rationale in IBS is based on the high concentration of KORs in the digestive tract, where they modulate visceral pain and bowel motility.[3][4] A key feature of Asimadoline is its limited ability to cross the blood-brain barrier, an effect mediated by the P-glycoprotein efflux transporter.[5][11] This peripheral selectivity minimizes the risk of centrally-mediated side effects like dysphoria, sedation, and psychotomimetic effects that are characteristic of other KOR agonists.[5][12]

Kappa-Opioid Receptor Signaling Pathway

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[12][13] Ligand binding, such as by Asimadoline, initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate multiple downstream effector systems:

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Gβγ Subunit: Modulates ion channel activity by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[13] This results in neuronal hyperpolarization and reduced neurotransmitter release, which are key to its analgesic effects.[12]

-

MAPK Cascades: KOR activation also stimulates various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[15]

-

β-Arrestin Pathway: Like many GPCRs, KOR signaling is also modulated by β-arrestins. Evidence suggests that the G-protein pathway mediates the desired analgesic effects, while the β-arrestin-2 pathway may be responsible for adverse effects like dysphoria.[12][16]

In the context of IBS, Asimadoline's activation of KORs on visceral afferent nerve terminals is believed to reduce sensory input to the brain, decrease local reflexes that contribute to diarrhea, and inhibit neurotransmitter release within the enteric nervous system, thereby alleviating pain and normalizing bowel function.[17][18]

Preclinical Pharmacology

Asimadoline's activity was characterized through a series of preclinical binding and functional assays.

Receptor Binding and Selectivity

Radioligand binding assays were conducted to determine Asimadoline's affinity and selectivity for opioid receptors. These studies demonstrated high affinity for the KOR with significant selectivity over mu (μ) and delta (δ) opioid receptors.[1][11][17]

| Parameter | Receptor | Value | Species/System | Reference |

| IC₅₀ | Kappa | 1.2 nM | Human (recombinant) | [1][11][17] |

| Kappa | 5.6 nM | Guinea Pig | [1][11] | |

| Ki | Kappa | 0.6 nM | Human (recombinant) | [17] |

| Binding Ratio | κ : μ : δ | 1 : 501 : 498 | Human (recombinant) | [1][11] |

Experimental Protocol: Radioligand Binding Assay

Below is a representative protocol for determining the binding affinity of a test compound like Asimadoline.

-

Preparation of Membranes: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant kappa-opioid receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the KOR (e.g., [³H]-U69,593), and varying concentrations of the unlabeled test compound (Asimadoline).

-

Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

Functional Assays

Functional assays confirmed that Asimadoline acts as a full agonist at the KOR. These assays, often conducted on isolated tissues like the rabbit vas deferens and guinea pig ileum, measure the physiological response (e.g., inhibition of electrically stimulated muscle contractions) to the drug, confirming its agonist activity.[17]

Clinical Development for Irritable Bowel Syndrome

Asimadoline's clinical development for IBS focused on demonstrating its efficacy and safety in patients, particularly those with the diarrhea-predominant subtype.

Key Clinical Trials

A pivotal study in the development of Asimadoline was a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT00454688).[6][7] This 12-week study enrolled 596 patients with all IBS subtypes and evaluated three doses of Asimadoline (0.15 mg, 0.5 mg, and 1.0 mg) administered twice daily against a placebo.[6] The primary endpoint was the number of months of adequate relief of IBS pain or discomfort.[6]

While the study did not meet its primary endpoint in the overall ITT population, a prospectively defined subgroup analysis of D-IBS patients with at least moderate baseline pain revealed statistically significant improvements with the 0.5 mg dose.[6]

| Endpoint (D-IBS, Moderate Pain Subgroup) | Asimadoline 0.5 mg BID | Placebo BID | Significance | Reference |

| Months of Adequate Pain Relief | 46.7% | 20.0% | p < 0.05 | [6] |

| Months of Adequate Symptom Relief | 46.7% | 23.0% | p < 0.05 | [6] |

| Pain-Free Days | 42.9% | 18.0% | p < 0.05 | [6] |

| Change in Pain Score (at Week 12) | -1.6 | -0.7 | p < 0.05 | [6] |

| Change in Urgency & Stool Frequency | -2.3 | -0.3 | p < 0.05 | [6] |

These encouraging results led to the design of a Phase III program (e.g., ASMP3001, NCT01100684) specifically targeting this D-IBS patient population.[8][19]

Experimental Protocol: Phase III Clinical Trial Design (Representative)

The following outlines the core methodology for the planned Phase III trials for Asimadoline in D-IBS.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients meeting Rome III criteria for D-IBS with at least moderate abdominal pain at baseline. Key inclusion criteria would include a confirmed diagnosis and exclusion of other gastrointestinal pathologies.[19]

-

Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either Asimadoline (0.5 mg) or a matching placebo, administered orally twice daily for 12 weeks. Both patients and investigators remain blinded to the treatment allocation.

-

Efficacy Endpoints:

-

Primary Endpoint: The primary efficacy measure is the "overall study responder" rate over the 12-week treatment period. A weekly responder is defined as a patient who experiences both a ≥30% improvement in the average daily worst abdominal pain score and a ≥25% reduction in the average daily number of bowel movements compared to baseline. An overall responder is a patient who meets these weekly criteria for at least 6 of the 12 weeks.[19]

-

Secondary Endpoints: Include weekly assessments of abdominal pain, stool frequency, stool consistency (using the Bristol Stool Scale), and urgency.[8]

-

-

Data Collection: Patients record their symptoms daily using an electronic diary.

-

Safety Assessment: Safety is monitored through the recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

-

Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat (ITT) population. The proportion of overall responders in the Asimadoline group is compared to the placebo group using a chi-squared test.

Conclusion

This compound represented a targeted and innovative approach to treating D-IBS. Its peripheral selectivity as a kappa-opioid receptor agonist was a key design feature aimed at providing visceral analgesia and improved bowel function without central side effects. Preclinical data confirmed its high potency and selectivity, and a well-designed Phase IIb clinical trial identified a specific patient population (D-IBS with moderate pain) in which it demonstrated significant clinical efficacy across multiple endpoints.[1][6] Despite receiving FDA Fast Track designation and advancing to Phase III trials, the development for IBS was halted.[2][9] While the precise reasons have not been publicly detailed, the story of Asimadoline underscores the significant challenges in developing novel therapeutics for functional gastrointestinal disorders, even for compounds with a strong mechanistic rationale and promising mid-stage clinical data.

References

- 1. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asimadoline - Tioga Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Asimadoline - Wikipedia [en.wikipedia.org]

- 6. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Tioga Pharmaceuticals Begins Phase 3 Trial of Asimadoline in Irritable Bowel Syndrome - BioSpace [biospace.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. researchgate.net [researchgate.net]

- 11. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 15. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Asimadoline Hydrochloride: A Peripherally Acting Kappa-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asimadoline (B1665285) hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist with limited permeability across the blood-brain barrier. This peripheral restriction minimizes central nervous system side effects commonly associated with opioid receptor activation, such as dysphoria and sedation. Primarily investigated for its analgesic and anti-hyperalgesic properties in visceral pain conditions like irritable bowel syndrome (IBS), asimadoline hydrochloride represents a targeted therapeutic approach. This document provides a comprehensive overview of the molecular and pharmacological characteristics of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to beige powder. Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₃₁ClN₂O₂[1] |

| Molecular Weight | 451.0 g/mol [1][2] |

| CAS Number | 185951-07-9[1][2] |

| IUPAC Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride[1] |

| Solubility | DMSO: 5 mg/mL (warmed)[2] |

| Appearance | White to beige powder[2] |

| Storage Temperature | 2-8°C[2] |

Mechanism of Action and Signaling Pathway

Asimadoline is a selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3] Its therapeutic effects in visceral pain are primarily mediated by its action on KORs located on the terminals of visceral afferent neurons in the gut.

Activation of these peripheral KORs by asimadoline initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability. This is achieved through:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: Activated G-protein subunits (Gβγ) can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release. They can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.[3]

-

Activation of MAP Kinase Pathways: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which may contribute to its long-term effects.[3]

The net effect of asimadoline's activation of peripheral KORs is a reduction in the transmission of pain signals from the gut to the central nervous system.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Receptor Binding Assay (Radioligand Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Materials:

-

Membrane preparation from cells expressing the human kappa-opioid receptor.

-

Radioligand (e.g., [³H]-U69593).

-

This compound.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-120 µg per well.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a non-specific ligand (e.g., 10 µM naloxone, for non-specific binding) or varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

150 µL of the membrane preparation.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Model of Visceral Pain (Colorectal Distension in Rats)

This protocol assesses the analgesic effect of this compound on visceral pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

This compound solution for administration (e.g., oral gavage).

-

Colorectal distension balloon catheter.

-

Distension control device (barostat).

-

Electromyography (EMG) electrodes and recording system.

Procedure:

-

Surgically implant EMG electrodes into the abdominal musculature of the rats and allow for a one-week recovery period.

-

On the day of the experiment, lightly anesthetize the rats and insert the lubricated balloon catheter into the descending colon. Secure the catheter to the tail.

-

Allow the rats to acclimate in individual cages for 30 minutes.

-

Administer this compound or vehicle to the rats at the desired dose and route.

-

After a predetermined pretreatment time, perform colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.

-

Record the visceromotor response (VMR) via the abdominal EMG activity during each distension.

-

Quantify the EMG signal (e.g., by integrating the area under the curve) to assess the magnitude of the VMR.

-

Compare the VMR in the asimadoline-treated group to the vehicle-treated group to determine the analgesic effect.

Ussing Chamber Assay for Intestinal Secretion

This protocol can be used to investigate the effects of this compound on ion transport across the intestinal epithelium.

Materials:

-

Mouse or rat colonic tissue.

-

Ussing chamber system.

-

Krebs-Ringer bicarbonate solution.

-

This compound.

-

Voltage-clamp amplifier.

-

Data acquisition system.

Procedure:

-

Euthanize the animal and excise a segment of the distal colon.

-

Gently remove the muscle layers to obtain a sheet of mucosa/submucosa.

-

Mount the tissue sheet in the Ussing chamber, separating the mucosal and serosal sides.

-

Fill both chambers with oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.

-

Short-circuit the tissue by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.

-

Allow the tissue to equilibrate until a stable baseline Isc is achieved.

-

Add this compound to the serosal or mucosal side of the chamber at various concentrations.

-

Record any changes in the Isc to determine the effect of asimadoline on epithelial ion transport.

-

Secretagogues (e.g., forskolin, carbachol) can be added to stimulate secretion and investigate the inhibitory effects of asimadoline.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's receptor binding and in vitro activity.

| Parameter | Species/System | Value |

| IC₅₀ (KOR) | Guinea Pig | 5.6 nM |

| IC₅₀ (KOR) | Human Recombinant | 1.2 nM |

| Binding Selectivity (κ : μ : δ) | Human Recombinant Receptors | 1 : 501 : 498 |

| IC₅₀ (μ-opioid receptor) | Human Recombinant | 3 µM |

| IC₅₀ (δ-opioid receptor) | Human Recombinant | 0.7 µM |

| In Vitro Agonism | Rabbit Vas Deferens | Potent, full agonist (IC₅₀ = 54.5 nM) |

Conclusion

This compound is a peripherally restricted kappa-opioid receptor agonist with a well-defined mechanism of action. Its selectivity for peripheral KORs makes it a promising candidate for the treatment of visceral pain with a favorable side effect profile. The experimental protocols and quantitative data presented in this guide provide a foundation for further research and development of this and similar compounds.

References

- 1. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Asimadoline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties, particularly in the context of visceral pain. Its peripherally restricted action minimizes the central nervous system side effects commonly associated with opioid receptor agonists, such as dysphoria and sedation. This technical guide provides a comprehensive overview of the preclinical pharmacology of asimadoline, summarizing key findings from in vitro and in vivo studies. It details the compound's mechanism of action, receptor binding affinity, functional activity, pharmacokinetics, and efficacy in various animal models of pain. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a diarylacetamide derivative that acts as a selective agonist at the kappa-opioid receptor.[1][2] Initially developed for the treatment of peripheral pain, its primary focus shifted to visceral pain conditions, such as irritable bowel syndrome (IBS), due to the high concentration of KORs in the gastrointestinal tract.[1][2] Asimadoline's limited ability to cross the blood-brain barrier is a key characteristic, reducing the potential for centrally mediated adverse effects.[3] This guide synthesizes the preclinical data that have defined the pharmacological properties of asimadoline.

Mechanism of Action

Asimadoline exerts its pharmacological effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[4]

Signaling Pathway

Upon binding of asimadoline, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor is coupled to inhibitory G-proteins (Gi/o). Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, the βγ-subunit of the G-protein can modulate ion channels, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] This cascade of events ultimately results in the attenuation of nociceptive signaling.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

The Blood-Brain Barrier Penetration of Asimadoline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (κ-OR) agonist that has been investigated for various therapeutic applications, particularly in visceral pain and irritable bowel syndrome (IBS).[1][2] A key characteristic of Asimadoline is its peripherally restricted action, which is largely attributed to its limited ability to cross the blood-brain barrier (BBB). This feature is desirable as it minimizes the potential for central nervous system (CNS) side effects commonly associated with opioid agonists, such as dysphoria, sedation, and hallucinations.[3][4] This technical guide provides an in-depth analysis of the studies investigating the BBB penetration of Asimadoline, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of Asimadoline's Blood-Brain Barrier Penetration

The limited CNS penetration of Asimadoline has been quantified in several preclinical studies. A primary factor restricting its entry into the brain is its interaction with the P-glycoprotein (P-gp) efflux transporter, an ATP-dependent drug efflux pump highly expressed at the BBB.[3][5]

| Parameter | Species/Model | Value | Significance | Reference |

| Brain Tissue Concentration | Rat | <1% of total tissue concentration 1 hour after oral or intravenous administration | Demonstrates very low distribution to the brain under normal physiological conditions. | [4] |

| Brain Accumulation in P-gp Deficient Mice | mdr1a/1b double knockout mice | 9-fold increase compared to wild-type mice | Highlights the critical role of P-gp in actively removing Asimadoline from the brain. | [5][6] |

| Sedative Effect Sensitivity in P-gp Deficient Mice | mdr1a/1b double knockout mice | At least 8-fold more sensitive to the sedative effects of Asimadoline | Correlates increased brain concentration with a functional CNS effect, confirming the protective role of P-gp. | [5][6] |

Experimental Protocols

The investigation of Asimadoline's BBB penetration has employed both in vivo and in vitro models. These studies have been crucial in elucidating the mechanisms that govern its distribution.

In Vivo Studies in P-glycoprotein Knockout Mice

A pivotal study in understanding the role of P-gp in Asimadoline's CNS distribution utilized mice genetically engineered to lack the mdr1a and mdr1b genes, which code for P-glycoprotein.

Experimental Workflow:

In Vitro P-glycoprotein Transport Assays

To directly assess whether Asimadoline is a substrate for human P-gp, researchers have utilized polarized epithelial cell lines transfected with the human MDR1 gene.

Methodology:

-

Cell Culture: A polarized pig-kidney epithelial cell line (e.g., LLC-PK1) is cultured on permeable supports (e.g., Transwell inserts). These cells do not endogenously express significant levels of P-gp.

-

Transfection: The cells are transfected with the human MDR1 cDNA to create a stable cell line that overexpresses human P-gp. A control cell line is transfected with a vector lacking the MDR1 insert.

-

Transport Assay:

-

The transfected and control cell lines are grown to form confluent monolayers on the permeable supports, separating the apical and basolateral compartments.

-

Radiolabeled Asimadoline is added to either the apical or basolateral chamber.

-

At various time points, samples are taken from the opposite chamber to determine the rate of transport.

-

-

Efflux Ratio Calculation: The permeability in the basolateral-to-apical direction is divided by the permeability in the apical-to-basolateral direction to calculate the efflux ratio. A significantly higher efflux ratio in the MDR1-transfected cells compared to the control cells indicates that Asimadoline is a substrate for human P-gp.

Signaling Pathway and Mechanism of Limited BBB Penetration

Asimadoline's peripheral effects are mediated through its agonist activity at κ-opioid receptors. At the BBB, its interaction is primarily with the P-gp efflux transporter.

Conclusion

The peripherally restricted profile of this compound is a well-documented phenomenon, primarily governed by its susceptibility to P-glycoprotein-mediated efflux at the blood-brain barrier. In vivo studies using P-gp knockout mice have conclusively demonstrated a significant increase in brain penetration and consequent CNS effects in the absence of this transporter.[5][6] These findings are supported by in vitro data confirming that Asimadoline is a substrate for human P-gp.[5] This body of evidence provides a strong mechanistic basis for the favorable safety profile of Asimadoline with respect to central nervous system side effects and underscores the importance of evaluating P-gp interactions in the development of peripherally acting drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Asimadoline Hydrochloride In Vitro Kappa-Opioid Receptor Binding

Introduction

Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike other opioids, Asimadoline is peripherally restricted, meaning it has a low ability to cross the blood-brain barrier.[3][4] This characteristic reduces the likelihood of central nervous system (CNS) side effects such as dysphoria and sedation, which are commonly associated with centrally acting KOR agonists.[5] Asimadoline's mechanism of action makes it a subject of interest for treating conditions like irritable bowel syndrome (IBS), where it can modulate visceral pain and gut motility by acting on KORs in the digestive tract.[2][6] This document provides a detailed protocol for an in vitro radioligand binding assay to characterize the binding affinity of this compound to the kappa-opioid receptor.

Principle of the Assay

This protocol describes a competitive radioligand binding assay, a fundamental technique used to determine the affinity of a test compound (this compound) for a specific receptor (KOR). The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the KOR with high affinity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of Asimadoline for human and guinea pig opioid receptors.

| Receptor Subtype | Species/System | IC50 (nM) | Ki (nM) | Reference(s) |

| Kappa (κ) | Human (recombinant, CHO cells) | 1.2 | 0.6 | [5] |

| Kappa (κ) | Guinea Pig (brain) | 3 - 6 | - | [5] |

| Mu (μ) | Human (recombinant, CHO cells) | 601 | 216 | [5] |

| Delta (δ) | Human (recombinant, CHO cells) | 597 | 313 | [5] |

Table 1: Binding affinities of Asimadoline for opioid receptors.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro kappa-opioid receptor binding assay.

References

- 1. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Asimadoline - Wikipedia [en.wikipedia.org]

- 4. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asimadoline Hydrochloride in Cultured Dorsal Root Ganglion Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asimadoline hydrochloride is a potent and selective kappa-opioid receptor (KOPr) agonist.[1][2] KOPrs are G-protein coupled receptors expressed on the terminals of a variety of neurons, including extrinsic visceral afferent neurons that transmit sensory signals from the gut to the central nervous system.[2] Activation of these receptors is associated with analgesic effects, particularly in the context of visceral pain.[1][3] Asimadoline has demonstrated high affinity for the human recombinant kappa-opioid receptor and acts as a full agonist.[1][2] In preclinical and clinical studies, Asimadoline has been shown to reduce visceral sensation and pain.[1][3][4]

Cultured dorsal root ganglion (DRG) neurons are a valuable in vitro model for studying the mechanisms of pain and analgesia. These primary sensory neurons express a variety of ion channels and receptors involved in nociception, including kappa-opioid receptors.[5] Therefore, utilizing this compound in cultured DRG neurons allows for the detailed investigation of its cellular and molecular mechanisms of action on the peripheral nervous system.

This document provides detailed application notes and protocols for the use of this compound in cultured dorsal root ganglion neurons, focusing on its effects on neuronal excitability and calcium signaling.

Data Presentation

The following table summarizes the quantitative data related to the binding affinity of Asimadoline and the functional effects of kappa-opioid receptor agonists on DRG neurons.

| Parameter | Species/System | Agonist | Value | Reference |

| IC₅₀ (Kappa Receptor) | Human recombinant | Asimadoline | 1.2 nM | [1][2] |

| IC₅₀ (Kappa Receptor) | Guinea pig brain | Asimadoline | 3-6 nM | [2] |

| Binding Selectivity (κ : μ : δ) | Human recombinant | Asimadoline | 1 : 501 : 498 | [1] |

| EC₅₀ (Suppression of evoked Ca²⁺ transient) | Human DRG neurons | Dynorphin (B1627789) A | 297 nM | [2] |

| Inhibition of Voltage-Gated Ca²⁺ Currents | Human DRG neurons | DAMGO (μ-agonist) | 37.9 ± 5.9% | [2] |

Signaling Pathways and Experimental Workflow

Asimadoline Signaling Pathway in DRG Neurons

Caption: Asimadoline activates KOPr, leading to inhibition of VGCC and reduced neuronal excitability.

Experimental Workflow for Assessing Asimadoline Effects

Caption: Workflow for studying Asimadoline's effects on cultured DRG neurons.

Experimental Protocols

Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for isolating and culturing DRG neurons.

Materials:

-

Adult rat or mouse

-

Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)

-

Collagenase Type IV and Trypsin

-

Neurobasal-A medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-L-lysine and Laminin

-

Sterile dissection tools

-

35 mm tissue culture dishes or glass coverslips

Procedure:

-

Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column to expose the dorsal root ganglia. Carefully remove the DRGs and place them in ice-cold DMEM/F12.

-

Enzymatic Digestion:

-

Transfer the DRGs to a solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12.

-

Incubate at 37°C for 40-60 minutes.

-

Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Plating:

-

Centrifuge the cell suspension at low speed (e.g., 600 rpm for 5 minutes).

-

Resuspend the cell pellet in supplemented Neurobasal-A medium.

-

Plate the cells onto Poly-L-lysine and Laminin-coated culture dishes or coverslips.

-

-

Culture: Incubate the neurons at 37°C in a humidified atmosphere with 5% CO₂. The neurons are typically ready for experiments 24-48 hours after plating.

Protocol 2: Calcium Imaging to Assess Asimadoline's Effect on Depolarization-Evoked Calcium Influx

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal depolarization and the modulatory effect of Asimadoline.

Materials:

-

Cultured DRG neurons on glass coverslips

-

Fura-2 AM or other suitable calcium indicator dye

-

HEPES-buffered saline (HBS)

-

High potassium (High K⁺) solution (e.g., HBS with 50 mM KCl)

-

This compound stock solution (in DMSO or water)

-

Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

-

Dye Loading:

-

Incubate the cultured DRG neurons with Fura-2 AM (2-5 µM) in HBS for 30-45 minutes at 37°C.

-

Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 20 minutes.

-

-

Baseline Recording:

-

Mount the coverslip onto the microscope stage and perfuse with HBS.

-

Record baseline [Ca²⁺]i by acquiring fluorescence images at excitation wavelengths of 340 nm and 380 nm.

-

-

Asimadoline Application:

-

Perfuse the cells with HBS containing the desired concentration of this compound (e.g., 1 nM - 1 µM) for 5-10 minutes.

-

-

Depolarization and Measurement:

-

While continuing to perfuse with the Asimadoline solution, switch to a High K⁺ solution containing the same concentration of Asimadoline to depolarize the neurons and open voltage-gated calcium channels.

-

Record the change in [Ca²⁺]i.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in [Ca²⁺]i.

-

Compare the peak [Ca²⁺]i increase in the presence of Asimadoline to the control (depolarization without Asimadoline) to quantify the inhibitory effect.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Measure Asimadoline's Effect on Voltage-Gated Calcium Currents

This protocol directly measures the effect of Asimadoline on voltage-gated calcium currents (VGCCs).

Materials:

-

Cultured DRG neurons

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels)

-

Intracellular solution (pipette solution)

-

This compound stock solution

Procedure:

-

Preparation:

-

Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.

-

Continuously perfuse with the extracellular solution.

-

-

Patching:

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a neuron and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Recording Calcium Currents:

-

Hold the neuron at a negative membrane potential (e.g., -80 mV).

-

Apply a depolarizing voltage step (e.g., to 0 mV) to elicit VGCCs.

-

Record the baseline current amplitude.

-

-

Asimadoline Application:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

After a few minutes of application, elicit VGCCs again using the same voltage-step protocol.

-

-

Data Analysis:

-

Measure the peak amplitude of the VGCC before and after Asimadoline application.

-

Calculate the percentage of inhibition of the calcium current by Asimadoline.

-

A concentration-response curve can be generated by testing a range of Asimadoline concentrations.

-

Conclusion